molecular formula C8H12N2O B3008274 2-Ethoxy-5-methylpyridin-3-amine CAS No. 1538168-20-5

2-Ethoxy-5-methylpyridin-3-amine

Cat. No.: B3008274
CAS No.: 1538168-20-5
M. Wt: 152.197
InChI Key: HVOGGTKJBQEZJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Ethoxy-5-methylpyridin-3-amine is a useful research compound. Its molecular formula is C8H12N2O and its molecular weight is 152.197. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Organic Synthesis and Intermediates

The research into bromo-derivatives of ethoxy-pyridine, likely involving pyridyne intermediates, offers insights into the mechanisms of amination reactions, which are crucial for developing synthetic pathways for complex molecules (Pieterse & Hertog, 2010). Similarly, studies on the synthesis of pyridinemethylene amines from chloro-methylpyridine highlight their potential as intermediates for producing compounds with significant herbicidal activity (Wang, Sun, & Huang, 2004). Such research underscores the importance of pyridine derivatives in synthesizing agriculturally relevant chemicals.

Catalysis and Chemical Transformations

The reductive amination of ketones and aldehydes using amine borane complexes, as illustrated by the use of 5-ethyl-2-methylpyridine borane, demonstrates the efficiency of pyridine-based catalysts in organic transformations, optimizing the economy of reagents (Burkhardt & Coleridge, 2008). This research highlights the role of pyridine derivatives in facilitating environmentally friendly chemical synthesis.

Novel Synthesis Methods

Explorations into cyclocondensation reactions involving cyanoketene dithioacetal with aminopyridine to synthesize pyrido[1,2-a]pyrimidines reveal novel methods for constructing heterocyclic compounds, which are crucial in pharmaceutical synthesis (Singh & Ahmed, 2004). These methodologies open pathways for the development of new therapeutic agents.

Herbicidal Applications

The preparation of 2-methylthio-5-pyridinemethylene amine derivatives and their evaluation for herbicidal activity demonstrate the agricultural applications of pyridine derivatives. Compounds exhibiting significant herbicidal efficacy, such as those synthesized by Qingmin Wang and colleagues, showcase the potential for developing new agrochemicals to enhance crop protection (Wang, Sun, & Huang, 2004).

Mechanism of Action

The mechanism of action of “2-Ethoxy-5-methylpyridin-3-amine” in chemical reactions could involve a radical approach in the protodeboronation of pinacol boronic esters . Other mechanisms could involve SN2 reactions of alkyl halides, ammonia, and other amines .

Future Directions

The future directions in the research and application of “2-Ethoxy-5-methylpyridin-3-amine” could involve its use in the synthesis of other complex organic compounds . Further studies could also explore the acceleration of chemical reactions in micro- and nano-droplets .

Properties

IUPAC Name

2-ethoxy-5-methylpyridin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O/c1-3-11-8-7(9)4-6(2)5-10-8/h4-5H,3,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVOGGTKJBQEZJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=N1)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.